molecular formula C16H17N3O3 B5501962 N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide

N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide

Cat. No. B5501962
M. Wt: 299.32 g/mol
InChI Key: QKSPJJAZKLOJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as EPI-001, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of prostate cancer. EPI-001 works by targeting the androgen receptor (AR), a protein that plays a crucial role in the development and progression of prostate cancer.

Mechanism of Action

N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide works by binding to a specific region of the androgen receptor known as the AF-2 domain. This binding prevents the androgen receptor from interacting with coactivator proteins, which are necessary for the activation of genes involved in prostate cancer development and progression. By inhibiting the androgen receptor in this manner, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide effectively blocks the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to have other biochemical and physiological effects. For example, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been shown to reduce the expression of genes involved in inflammation, which may have implications for the treatment of other diseases such as rheumatoid arthritis. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to reduce the growth of hair follicles, which may have implications for the treatment of male pattern baldness.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its specificity for the androgen receptor, which makes it a potentially safer and more effective therapeutic agent than conventional anti-androgen therapies. However, one limitation of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis may limit its availability for certain research applications.

Future Directions

There are several potential future directions for research on N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. One area of focus could be the development of more efficient synthesis methods to reduce the cost and increase the availability of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide for research and clinical applications. Another area of focus could be the optimization of dosing regimens and combination therapies to maximize the anti-cancer effects of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. Additionally, further research could be conducted to investigate the potential applications of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide in other diseases beyond prostate cancer.

Synthesis Methods

The synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves a multistep process that begins with the reaction of 4-pyridinecarboximidamide with 2-(4-ethylphenoxy)acetic acid. The resulting product is then subjected to a series of chemical reactions, including esterification, amidation, and reduction, to yield N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. The overall yield of the synthesis process is approximately 5%, and the purity of the final product is greater than 95%.

Scientific Research Applications

N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied in preclinical models of prostate cancer, and has shown promising results in inhibiting the growth and proliferation of prostate cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to be effective in overcoming resistance to conventional anti-androgen therapies, making it a potential treatment option for patients with advanced prostate cancer.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-12-3-5-14(6-4-12)21-11-15(20)22-19-16(17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSPJJAZKLOJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-{[2-(4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide

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